molecular formula C23H30N4O4 B11630640 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

カタログ番号: B11630640
分子量: 426.5 g/mol
InChIキー: NZFKONOXFYREOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative characterized by:

  • A dimethylamino substituent at position 1.
  • A 3,4,5-trimethoxyphenyl group at position 3.
  • A rigid bicyclic framework with a ketone (5-oxo) and nitrile (3-carbonitrile) moiety.
  • A molecular formula of C₂₆H₃₂N₄O₄ (calculated based on structural analogs) and a molecular weight of approximately 476.6 g/mol.

特性

分子式

C23H30N4O4

分子量

426.5 g/mol

IUPAC名

2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H30N4O4/c1-23(2)10-15-20(16(28)11-23)19(14(12-24)22(25)27(15)26(3)4)13-8-17(29-5)21(31-7)18(9-13)30-6/h8-9,19H,10-11,25H2,1-7H3

InChIキー

NZFKONOXFYREOU-UHFFFAOYSA-N

正規SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C1)C

製品の起源

United States

準備方法

合成経路と反応条件

2-アミノ-1-(ジメチルアミノ)-7,7-ジメチル-5-オキソ-4-(3,4,5-トリメトキシフェニル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの合成は、通常、複数段階の有機反応を含みます。一般的な方法の1つは、適切な出発物質を制御された条件下で縮合させることを含みます。 例えば、反応は、置換アニリンとケトンの縮合から始まり、続いて環化および官能基修飾によりジメチルアミノ基とカルボニトリル基を導入することができる .

工業生産方法

この化合物の工業生産は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように合成経路を最適化する必要があります。これには、連続フロー反応器、高度な精製技術、およびグリーンケミストリーの原則を使用して、持続可能な生産を確保することが含まれます。

化学反応の分析

科学研究の用途

2-アミノ-1-(ジメチルアミノ)-7,7-ジメチル-5-オキソ-4-(3,4,5-トリメトキシフェニル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルには、いくつかの科学研究の用途があります。

科学的研究の応用

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

作用機序

類似化合物の比較

独自性

2-アミノ-1-(ジメチルアミノ)-7,7-ジメチル-5-オキソ-4-(3,4,5-トリメトキシフェニル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルを際立たせているのは、その官能基と構造的特徴のユニークな組み合わせであり、これにより独特の化学反応性と生物活性が付与されます。複数のメトキシ基とカルボニトリル部分の存在は、化学合成における多用途性と治療薬としての可能性に貢献しています。

類似化合物との比較

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name (CAS/Identifier) Position 1 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (hypothetical) Dimethylamino 3,4,5-Trimethoxyphenyl C₂₆H₃₂N₄O₄ 476.6 Enhanced polarity due to dimethylamino; bulkier aryl group at position 4
339336-48-0 Phenyl 3,4,5-Trimethoxyphenyl C₂₇H₂₉N₃O₄ 459.5 Reduced polarity (phenyl vs. dimethylamino); same aryl group at position 4
CID 3961404 Phenyl 3,4-Dimethoxyphenyl C₂₆H₂₇N₃O₃ 453.5 Fewer methoxy groups at position 4; potential for altered hydrogen bonding
CID 3446458 2-Chloro-5-(trifluoromethyl)phenyl 2,5-Dimethyl-3-thienyl C₂₅H₂₃ClF₃N₃OS 526.0 Heterocyclic thienyl group; electron-withdrawing CF₃ and Cl substituents enhance stability
312275-76-6 4-Chlorophenyl 4-(Dimethylamino)phenyl C₂₄H₂₄ClN₃O 429.9 Chlorine and dimethylamino groups create polar/nonpolar duality; potential for π-π stacking

Key Structural Differences and Implications

Electron-withdrawing groups (e.g., CF₃ in CID 3446458) may reduce nucleophilicity at the quinoline core .

Position 4 Substituents :

  • The 3,4,5-trimethoxyphenyl group in the target compound offers three methoxy groups, enabling stronger van der Waals interactions and hydrogen bonding compared to dimethoxy or thienyl analogs .
  • Thienyl groups (e.g., CID 3446458) introduce sulfur-based interactions, which could influence binding to biological targets .

Crystallographic and Computational Insights :

  • Structural analogs like 339336-48-0 and CID 3961404 have been analyzed using SHELX and WinGX software for crystallographic refinement, confirming rigid bicyclic frameworks and planar aryl groups .
  • Hydrogen-bonding patterns vary significantly; for example, trimethoxyphenyl groups form stronger C–H···O interactions than dimethoxy variants .

生物活性

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C20H24N4O
Molecular Weight 336.4 g/mol
IUPAC Name 2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
SMILES CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3)C(=O)C1)C

The biological activity of this compound is primarily linked to its interaction with tubulin. Studies have shown that it can bind to the colchicine site of tubulin polymerization. This binding disrupts microtubule dynamics and induces apoptosis in cancer cell lines. For instance, one study reported that derivatives of this compound demonstrated antiproliferative activity with IC50 values ranging from low micromolar to single-digit nanomolar against various human cancer cell lines .

Antiproliferative Activity

Research indicates that the compound exhibits significant antiproliferative properties. A series of analogues were synthesized and tested for their ability to inhibit cancer cell growth. The most potent derivative showed an IC50 value of approximately 0.89 μM against tubulin polymerization .

Apoptosis Induction

The mechanism by which these compounds induce apoptosis involves the activation of caspases (caspase-2, -3, and -8), which are crucial for the apoptotic process. Notably, the compounds did not lead to mitochondrial depolarization during this process .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl rings significantly influences the biological activity of these compounds. For example:

  • The 3,4,5-trimethoxy substitution on one ring enhances antiproliferative activity.
  • The cis configuration of the double bond between rings is critical for maintaining potency .

Research Findings Summary

Recent studies have provided insights into various aspects of this compound's biological activity:

Study FocusKey Findings
Antiproliferative ActivityIC50 values from low micromolar to nanomolar levels
MechanismBinds to colchicine site on tubulin
Apoptosis InductionActivates caspases without causing mitochondrial depolarization
Structure-Activity RelationshipSpecific substituents enhance activity

Q & A

Q. Example protocol :

StepReagents/ConditionsYield (%)
CyclizationEthanol, 80°C, 3 hours72–85
FunctionalizationAcCl, DCM, 0°C → RT60–75
PurificationColumn chromatography (SiO₂, EtOAc/hexane)90

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray crystallography is standard, with SHELX programs (e.g., SHELXL) for structure solution and refinement . Key steps:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Hydrogen bonding analysis : WinGX/ORTEP visualizes N–H⋯N and C–H⋯O interactions .
  • Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 18914) .

Q. Example metric :

ParameterValue
Space groupC2/c
Unit cell (Å)a = 24.24, b = 9.60, c = 15.24
β angle (°)93.96

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Contradictions often arise from substituent effects or assay variability. Methodological approaches include:

  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., trifluoromethyl vs. methoxyphenyl) using in vitro cytotoxicity assays (IC₅₀) .
  • Statistical validation : Apply ANOVA to replicate data across ≥3 independent labs .
  • Target profiling : Use molecular docking (AutoDock Vina) to assess binding affinity for kinases (e.g., EGFR) vs. microbial enzymes .

Q. Example SAR finding :

SubstituentBioactivity (IC₅₀, μM)
3,4,5-Trimethoxyphenyl12.3 (Anticancer)
4-Bromothiophene8.7 (Antimicrobial)

Advanced: What experimental strategies are recommended for analyzing supramolecular interactions in the solid state?

  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) dimers) using Etter’s formalism .
  • Hirshfeld surfaces : CrystalExplorer quantifies C–H⋯π (15–20%) and van der Waals interactions .
  • Thermal analysis : DSC/TGA identifies stability thresholds (>200°C decomposition) .

Q. Key interaction metrics :

Interaction TypeDistance (Å)Contribution (%)
N–H⋯N2.85–3.1035
C–H⋯O2.90–3.2025

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : SwissADME calculates logP (2.5–3.5) and BBB permeability .
  • DFT calculations : Gaussian09 optimizes geometry and evaluates frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
  • MD simulations : GROMACS models hydration free energy (−20 to −25 kJ/mol) .

Q. Computational workflow :

Docking → 2. ADMET screening → 3. Synthetic prioritization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ (δ 7.2–8.1 ppm for aromatic protons) .
  • IR : C≡N stretch at ~2200 cm⁻¹ and C=O at ~1680 cm⁻¹ .
  • HRMS : ESI+ mode confirms [M+H]⁺ (e.g., m/z 468.4) .

Advanced: What are the challenges in correlating synthetic yield with catalytic efficiency in large-scale reactions?

  • Catalyst loading : IRMOF-3/GO/CuFe₂O₄ composites (0.005 g) optimize turnover (TON > 500) but require rigorous recycling .
  • Scalability : Batch vs. flow reactors impact purity; inline FTIR monitors reaction progress .

Q. Catalyst performance :

CatalystYield (%)TON
CuFe₂O₄85520
p-TSA72300

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。